molecular formula C23H21F2N5O B2902120 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775365-25-7

4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2902120
CAS No.: 1775365-25-7
M. Wt: 421.452
InChI Key: LDWGSVGMYCBFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide features a pyrazolo[1,5-a]pyrazine core, a bicyclic heterocyclic scaffold with demonstrated pharmacological relevance. Its structure includes:

  • A benzyl(methyl)amino group at position 2.
  • A 3,5-difluorophenylmethyl substituent on the carboxamide at position 2.
  • A methyl group at position 4.

Pyrazolo[1,5-a]pyrazines and related pyrimidines are well-documented in medicinal chemistry for their roles as kinase inhibitors, protease inhibitors, and central nervous system (CNS) agents (e.g., zaleplon) .

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N5O/c1-15-13-30-21(22(27-15)29(2)14-16-6-4-3-5-7-16)11-20(28-30)23(31)26-12-17-8-18(24)10-19(25)9-17/h3-11,13H,12,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWGSVGMYCBFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC(=C3)F)F)C(=N1)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization with benzyl, methyl, and difluorobenzyl groups. Common synthetic routes may involve:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide has garnered attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazolo[1,5-a]pyrazines as inhibitors of cancer cell proliferation. The compound's structural characteristics allow it to interact with specific targets within cancer cells, potentially leading to apoptosis (programmed cell death) .

Neurological Applications

Another promising application is in the treatment of neurological disorders. Pyrazolo compounds have been studied for their neuroprotective effects. A study demonstrated that similar compounds could inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting that This compound could be developed as a therapeutic agent for conditions such as Alzheimer’s disease and Parkinson’s disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Research indicates that pyrazolo derivatives can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production in macrophages .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
AnticancerJournal of Medicinal Chemistry Inhibition of cancer cell proliferation
NeuroprotectiveNeurobiology Reports Reduction in neuroinflammation
Anti-inflammatoryInflammation Research Journal Decreased cytokine production

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (e.g., A549 lung cancer cells), This compound was tested for its cytotoxicity. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuroprotection Mechanism

A study examining the neuroprotective effects of this compound involved treating primary neuronal cultures with neurotoxic agents in the presence of the compound. The results showed a significant reduction in neuronal death and a restoration of mitochondrial function, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Molecular Weight Notable Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-[Benzyl(methyl)amino], N-[(3,5-difluorophenyl)methyl], 6-methyl ~438.4* Inferred protease inhibition potential -
Compound 5a Pyrazolo[1,5-a]pyrimidine 5-(N-Boc-N-benzyl-2-aminoethyl), 7-oxo, N-butylcarboxamide ~470.5 Cathepsin K inhibition (IC₅₀ ~25 µM) [6]
Compound Pyrazolo[1,5-a]pyrazine 4-Thiomorpholin-4-yl, N-(4-methoxyphenyl), 6-methyl 383.5 Not reported [10]
Compound 10a Pyrazolo[1,5-a]pyrimidine 5-(4-Methoxyphenyl), 2-[(4-methoxyphenyl)amino], 6-cyano ~497.5 Synthetic intermediate for bioactivity [5]

*Estimated based on structural similarity to .

Key Observations:
  • The 3,5-difluorophenylmethyl group enhances metabolic stability and lipophilicity compared to 4-methoxyphenyl () or trifluoromethylphenyl () . Fluorination often improves bioavailability and blood-brain barrier penetration. The methyl group at position 6 is conserved in , suggesting a role in maintaining core conformation.
  • Carboxamide Position :

    • The carboxamide at position 2 (target compound) aligns with and , where this group is critical for binding interactions (e.g., cathepsin inhibition in ) .

Biological Activity

The compound 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide belongs to a class of pyrazolo derivatives that have garnered interest for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthetic Routes

The synthesis of the compound typically involves several key steps:

  • Formation of the Pyrazolo Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Difluorophenyl Group : Achieved through nucleophilic aromatic substitution.
  • Attachment of the Benzyl(methyl)amino Group : Involves reductive amination or other amine coupling reactions.
  • Final Carboxamide Formation : Introduced via amidation reactions using carboxylic acid derivatives and amine reagents.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation at the benzyl(methyl)amino group.
  • Reduction of the carboxamide group.
  • Substitution involving the difluorophenyl group.
  • Hydrolysis of the carboxamide under acidic or basic conditions.

Anticancer Potential

Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in various models, including breast cancer cells (MDA-MB-231). The mechanism often involves modulation of pathways such as mTORC1, leading to increased autophagy and disruption of autophagic flux, which is critical for cancer cell survival under metabolic stress .

Antitubercular Activity

Another area of interest is the antitubercular activity of pyrazolo derivatives. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrated excellent potency against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Compounds exhibited low cytotoxicity against Vero cells and showed promising pharmacokinetic profiles, suggesting potential as new antituberculosis agents .

The biological activity is largely attributed to the compound's ability to interact with specific molecular targets. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It may bind to receptors that regulate cellular signaling pathways related to growth and survival.

The presence of the difluorophenyl group enhances stability and lipophilicity, potentially improving pharmacokinetic properties and bioavailability.

Study 1: Anticancer Activity Assessment

In a recent study, a library of pyrazolo derivatives was screened for anticancer activity using an MTT assay on MDA-MB-231 cells. The results indicated that certain compounds exhibited submicromolar antiproliferative activity. Notably, these compounds reduced mTORC1 activity and increased autophagy at basal levels while disrupting autophagic flux under starvation conditions .

Study 2: Antitubercular Efficacy

A different study focused on a series of pyrazolo[1,5-a]pyridine derivatives designed as antituberculosis agents. These compounds showed remarkable in vitro potency against both drug-susceptible and resistant M. tuberculosis strains with MIC values below 0.002 μg/mL. Importantly, some compounds displayed minimal cytotoxicity against mammalian cells, indicating a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for synthesizing 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Pyrazolo[1,5-a]pyrazine core formation : Cyclocondensation of hydrazine derivatives with aldehydes or ketones under acidic or catalytic conditions (e.g., sodium acetate in acetic anhydride) .
  • Carboxamide coupling : Amidation reactions using reagents like EDCI/HOBt to attach the 3,5-difluorophenylmethyl group .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (DMF/water mixtures) to achieve >95% purity. LC-MS and NMR (¹H, ¹³C) are critical for verifying intermediate structures and final product integrity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound, particularly regarding regiochemistry and substituent orientation?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton coupling and carbon-proton correlations to confirm the pyrazolo[1,5-a]pyrazine scaffold and substituent positions . For example, HMBC correlations between the benzyl(methyl)amino group and pyrazine carbons distinguish between N1 and N2 substitution patterns.
  • IR Spectroscopy : Confirms the presence of carboxamide (C=O stretch at ~1650 cm⁻¹) and secondary amine (N-H bend at ~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance biological activity?

Methodological Answer:

  • Core Modifications : Replace the benzyl(methyl)amino group with thiomorpholine or morpholine derivatives (as in structurally similar pyrazolo[1,5-a]pyrazines) to evaluate effects on solubility and target binding .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) on the 3,5-difluorophenylmethyl moiety to assess impacts on metabolic stability and receptor affinity .
  • Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition assays) paired with molecular docking to correlate substituent changes with activity trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Standardized Assay Conditions : Control variables such as cell line passage number, serum concentration, and incubation time to minimize variability .
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ values instead of single-dose results to account for potency differences .
  • Orthogonal Validation : Confirm activity with complementary assays (e.g., SPR for binding affinity alongside cellular assays) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic biases in published datasets .

Q. What computational strategies are effective for predicting off-target interactions or polypharmacology of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., ChEMBL, PDB) for secondary targets .
  • Pharmacophore Modeling : Identify key interaction motifs (e.g., hydrogen-bond acceptors in the carboxamide group) to predict off-target binding .
  • Machine Learning : Train models on kinase inhibitor datasets to rank potential off-target kinases based on structural similarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.